molecular formula C12H18 B086046 1,3,5-Triethylbenzene CAS No. 102-25-0

1,3,5-Triethylbenzene

Cat. No. B086046
CAS RN: 102-25-0
M. Wt: 162.27 g/mol
InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N
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Description

1,3,5-Triethylbenzene is a chemical compound that belongs to the group of aromatic hydrocarbons . It is a colorless liquid that is almost insoluble in water . The refractive index is 1.495 .


Synthesis Analysis

1,3,5-Triethylbenzene can be prepared by a Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminium chloride . It is also used as a supramolecular template to organize molecular-recognition elements .


Molecular Structure Analysis

The molecular formula of 1,3,5-Triethylbenzene is C12H18 . The structure consists of a benzene ring with three ethyl groups (–C2H5) as a substituent .


Chemical Reactions Analysis

The atmospheric reaction of 1,3,5-trimethylbenzene (1,3,5-TMB) with the OH radical has been studied . The product channels of formation of the 1,3,5-TMB trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified . The results showed that OH addition reactions including the formation of ROOOH and OH-adducts are the main pathways, whereas Criegee intermediate formation is of minor importance .


Physical And Chemical Properties Analysis

1,3,5-Triethylbenzene is a flammable, hard to ignite, colorless liquid that is almost insoluble in water . The refractive index is 1.495 . The density is 0.862 g/cm³ . The melting point is -66.5 °C and the boiling point is 215 °C .

Scientific Research Applications

  • Supramolecular Templates : 1,3,5-Triethylbenzene is used as a template in supramolecular chemistry. Its steric-gearing effect directs binding elements towards the same face of the central ring, enhancing binding affinity in molecular recognition elements (Wang & Hof, 2012).

  • Scaffolding in Molecular Receptors : It serves as a scaffold for molecular receptors. The intermediates derived from 1,3,5-triethylbenzene are important in synthesizing various molecular scaffolds, beneficial due to limited chromatography in purification (Wallace et al., 2005).

  • Metal Ion Sensing : 1,3,5-Triethylbenzene derivatives are utilized in sensing technology, especially for the ratiometric and simultaneous estimation of metal ions like Fe3+ and Cu2+ in aqueous samples (Lee, Singh & Jang, 2011).

  • Supramolecular Systems : These compounds are used in designing host molecules and supramolecular systems. Its steric features allow for synthesizing receptor molecules for various guest species (Hennrich & Anslyn, 2002).

  • Transalkylation Reactions : 1,3,5-Triethylbenzene is studied in transalkylation reactions with ethylbenzene, particularly over USY-type catalysts. This involves understanding its conversion, selectivity, and isomerization in the context of fluidized-bed reactors (Akhtar & Al-Khattaf, 2009).

  • Silver Coordination Polymers and Metallogels : It is used in creating silver coordination polymers and metallogels, which are instrumental in producing silver nanoparticles for catalytic applications (Paul, Sarkar & Dastidar, 2015).

  • Organocatalysis : Triethylbenzene-based catalysts have been used in enantioselective Michael addition reactions, showcasing its utility in organic synthesis (Moorthy & Saha, 2010).

  • Chromogenic and Fluorescent Recognition : 1,3,5-Triethylbenzene derivatives are utilized in the selective detection of ions like iodide, utilizing its photophysical properties (Lee, Singh, Kim & Jang, 2011).

  • Anion Transport Research : Tris-N-arylthioureas derived from 1,3,5-Triethylbenzene are effective anion carriers, showing potential for research in anion transport (Valkenier et al., 2015).

  • Crystal Engineering : Its derivatives have been studied for hydrogen and halogen bonding in crystal structures, useful in materials science (Mazik, Hartmann & Jones, 2010).

Safety And Hazards

1,3,5-Triethylbenzene is combustible and causes skin and eye irritation . The vapour of 1,3,5-Triethylbenzene can form an explosive mixture with air . It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1,3,5-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYMPXJVHNDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881228
Record name 1,3,5-Triethylbenzene
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5-Triethylbenzene

CAS RN

102-25-0
Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-Triethylbenzene
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Record name Benzene, 1,3,5-triethyl-
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Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-triethylbenzene
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Record name 1,3,5-TRIETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
X Wang, F Hof - Beilstein Journal of Organic Chemistry, 2012 - beilstein-journals.org
3, 5-triethylbenzenes have been widely used as supramolecular templates to organize molecular-recognition elements. It is believed that the steric-gearing effect of the 1, 3, 5-…
Number of citations: 42 www.beilstein-journals.org
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1997 - ACS Publications
This paper reports measurements made for DIPPR Research Project 821 in the 1993 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower …
Number of citations: 82 pubs.acs.org
MN Akhtar, NM Tukur, N Al-Yassir, S Al-Khattaf… - Chemical Engineering …, 2010 - Elsevier
Transalkylation of 1,3,5-triethylbenzene (TEB) with ethylbenzene (EB) has been studied over ZSM-5 zeolite using a riser simulator reactor with respect to optimizing DEB yield. The …
Number of citations: 10 www.sciencedirect.com
MN Akhtar, S Al-Khattaf - Energy & Fuels, 2009 - ACS Publications
The transalkylation of 1,3,5-triethylbenzene (1,3,5-TEB) with ethylbenzene (EB) has been studied over USY-type catalysts using a riser simulator that mimics the operation of a fluidized-…
Number of citations: 2 pubs.acs.org
KJ Wallace, R Hanes, E Anslyn, J Morey, KV Kilway… - …, 2005 - thieme-connect.com
The use of 1, 3, 5-tris (aminomethyl)-2, 4, 6-triethylbenzene and the intermediates 1, 3, 5-tris (halomethyl)-2, 4, 6-triethylbenzene (halo= bromo and chloro) compounds, have been …
Number of citations: 89 www.thieme-connect.com
H Ohi, Y Tachi, S Itoh - Inorganic chemistry, 2004 - ACS Publications
By combining a tripodal tripyridine ligand containing a 1,3,5-triethylbenzene spacer (L) with several divalent transition-metal chlorides, we have selectively prepared a capsule-type …
Number of citations: 49 pubs.acs.org
TM Jonah, L Mathivathanan, AN Morozov… - New Journal of …, 2017 - pubs.rsc.org
A fluorescent sensor for NH4+ based on 1,3,5-triethylbenzene shows remarkable binding and sensing selectivity for NH4+vs. K+. Fluorescence and NMR titrations reveal surprising …
Number of citations: 19 pubs.rsc.org
H Ohi, Y Tachi, S Itoh - Inorganic chemistry, 2006 - ACS Publications
The structure and O 2 -reactivity of copper(I) complexes supported by novel ligands, Pye2 (1,3,5-triethyl-2,4-bis((N-benzyl-N-(2-(pyridin-2-yl)ethyl)-)aminomethyl)benzene), Pye3 (1,3,5-…
Number of citations: 37 pubs.acs.org
MC Al-Kinany, BY Jibril, SH Al-Khowaiter… - … and Processing: Process …, 2005 - Elsevier
The catalytic performance of trifluoromethanesulphonic acid (triflic acid) has been investigated for synthesis of ethylbenzene (EB) by transalkylation of o-diethylbenzene (DEB) with …
Number of citations: 17 www.sciencedirect.com
JJ Bucher, M Zirin, RC Laugen, RM Diamond - Journal of Inorganic and …, 1971 - Elsevier
The extractions of HReO 4 , HClO 4 , and HAuCl 4 into dilute solutions of trioctylphosphine oxide (TOPO) in benzene, chloroform and 1,3,5-triethylbenzene have been studied. In both …
Number of citations: 18 www.sciencedirect.com

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